1,3-Dialil-1,3,5-triazinana-2,4,6-triona

Descripción general

Descripción

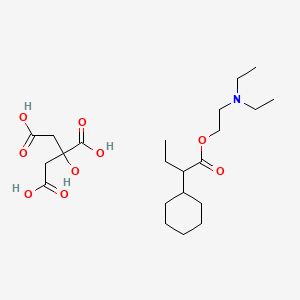

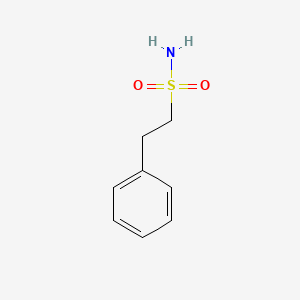

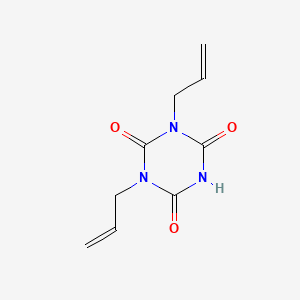

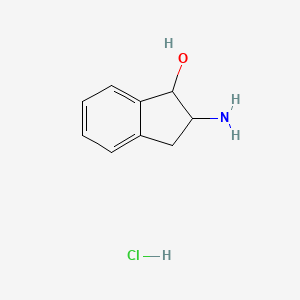

1,3-Diallyl-1,3,5-triazinane-2,4,6-trione is a useful research compound. Its molecular formula is C9H11N3O3 and its molecular weight is 209.2 g/mol. The purity is usually 95%.

The exact mass of the compound 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11691. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Agente de reticulación de síntesis de polímeros

DAIC sirve como un agente de reticulación efectivo en la síntesis de polímeros. Es particularmente útil para mejorar las propiedades de los polímeros bajo irradiación gamma, haciéndolos más resistentes a la degradación. Esta aplicación es crucial para crear materiales que requieren estabilidad a largo plazo en condiciones radiactivas .

Monómero de Ionogel

En el campo de los ionogeles, DAIC se emplea como monómero en la síntesis de ionogeles flexibles con propiedades mecánicas mejoradas. El proceso involucra la fotopolimerización in situ tiol-eno, que es un método que permite la creación de ionogeles que se pueden usar en una variedad de aplicaciones, incluyendo electrónica y robótica blanda .

Síntesis de materiales ópticos

Se sintetizan derivados de DAIC por sus propiedades ópticas lineales. Estos compuestos se estudian por su uso potencial en la creación de materiales que exhiben comportamientos ópticos únicos, como un desplazamiento batocrómico de las bandas de absorción y una extinción de fluorescencia eficiente. Esto tiene implicaciones para el desarrollo de nuevos materiales y dispositivos ópticos .

Propiedades ópticas no lineales (NLO)

La estructura del compuesto es propicia para las propiedades NLO, que son valiosas en el desarrollo de dispositivos fotónicos. Se ha demostrado que los derivados de DAIC poseen buenas secciones transversales de absorción de dos fotones, lo que los hace adecuados para aplicaciones como tintes de dos fotones en bioimagen fluorescente .

Aditivo de material compuesto

DAIC se agrega a materiales compuestos, como compuestos de ácido poliláctico/lino, para mejorar su rendimiento. Esta mejora es particularmente beneficiosa bajo irradiación gamma, donde la integridad estructural de los materiales es primordial .

Desarrollo de electrónica y sensores

La estructura electrónica de DAIC se puede manipular para crear materiales con propiedades electrónicas específicas. Estos materiales se utilizan luego en el desarrollo de sensores y dispositivos electrónicos que requieren comportamientos electrónicos precisos .

Materiales resistentes a la radiación

Debido a su estabilidad bajo radiación, DAIC se investiga por su uso en la creación de materiales que pueden soportar altos niveles de radiación. Esto es particularmente relevante en el contexto de la exploración espacial, los reactores nucleares y las aplicaciones médicas donde la resistencia a la radiación es crítica .

Safety and Hazards

Mecanismo De Acción

Target of Action

1,3-Diallyl-1,3,5-triazinane-2,4,6-trione, also known as Diallyl Isocyanurate (TAIC), is a versatile monomer that is primarily used in polymer synthesis as a crosslinking agent . Its primary targets are the polymer chains where it acts as a bridge, linking different chains together to form a more complex and stable structure .

Mode of Action

The compound interacts with its targets (polymer chains) through a process known as crosslinking. This involves the formation of covalent bonds between different polymer chains, thereby creating a three-dimensional network of interconnected chains . The bulky isocyanurate side groups of TAIC have been found to reduce monomer chain transfer, leading to a higher primary chain length of the TAIC polymer compared to its isomer, triallyl cyanurate .

Biochemical Pathways

The key biochemical pathway involved in the action of Diallyl Isocyanurate is the polymerization process. This process involves the reaction of monomers (small molecules) to form a polymer (large molecule). In the case of Diallyl Isocyanurate, it acts as a crosslinking agent in this process, helping to form a more complex and stable polymer structure .

Pharmacokinetics

Its physical properties such as its boiling point (149-152 °c/4 mmhg) and density (1159 g/mL at 25 °C) have been reported .

Action Environment

The action of Diallyl Isocyanurate is influenced by various environmental factors. For instance, its reactivity and efficacy as a crosslinking agent can be affected by the presence of other chemicals, temperature, and pressure . Furthermore, it has been found that the compound is highly thermally stable, which allows it to retain its functionality even under high temperatures .

Análisis Bioquímico

Biochemical Properties

1,3-Diallyl-1,3,5-triazinane-2,4,6-trione plays a crucial role in biochemical reactions, particularly in polymer synthesis. It acts as a crosslinking agent, enhancing the properties and performance of composite materials . The compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of stable crosslinked networks. These interactions are primarily driven by the compound’s ability to form covalent bonds with reactive sites on biomolecules, leading to enhanced stability and functionality of the resulting polymers.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,3-Diallyl-1,3,5-triazinane-2,4,6-trione can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound is stable under certain conditions, but can degrade over time, leading to changes in its activity and effects on cells . Long-term exposure to the compound can result in cumulative effects on cellular function, highlighting the importance of understanding its temporal dynamics.

Propiedades

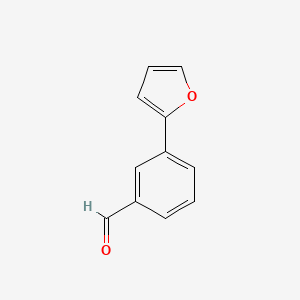

IUPAC Name |

1,3-bis(prop-2-enyl)-1,3,5-triazinane-2,4,6-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c1-3-5-11-7(13)10-8(14)12(6-4-2)9(11)15/h3-4H,1-2,5-6H2,(H,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCBVELLBUAKUNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=O)NC(=O)N(C1=O)CC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40212145 | |

| Record name | s-Triazine-2,4,6(1H,3H,5H)-trione, 1,3-diallyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6294-79-7 | |

| Record name | Diallyl isocyanurate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6294-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diallyl isocyanurate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006294797 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6294-79-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11691 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | s-Triazine-2,4,6(1H,3H,5H)-trione, 1,3-diallyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40212145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diallyl Isocyanurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIALLYL ISOCYANURATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3414WR5FZI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide](/img/structure/B1266334.png)